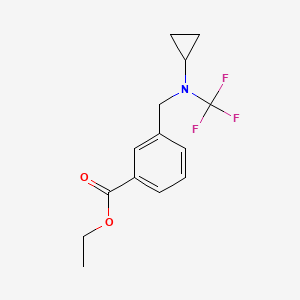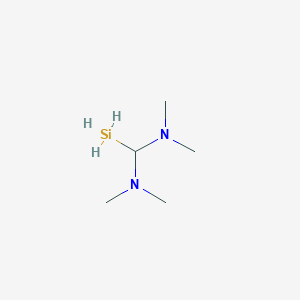
N,N,N',N'-tetramethyl-1-silylmethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-tetramethyl-1-silylmethanediamine is an organic compound that belongs to the class of silylamines. It is characterized by the presence of a silicon atom bonded to a methanediamine structure, where all nitrogen atoms are substituted with methyl groups. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetramethyl-1-silylmethanediamine typically involves the reaction of a silylating agent with a tetramethylmethanediamine precursor. One common method is the reaction of chlorotrimethylsilane with N,N,N’,N’-tetramethylmethanediamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of N,N,N’,N’-tetramethyl-1-silylmethanediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-tetramethyl-1-silylmethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl amine oxides.
Reduction: It can be reduced to form silyl amines with lower oxidation states.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include silyl amine oxides, reduced silyl amines, and substituted silyl amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N,N’,N’-tetramethyl-1-silylmethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines and as a ligand in coordination chemistry.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-tetramethyl-1-silylmethanediamine involves its ability to act as a silylating agent, transferring the silyl group to other molecules. This process typically involves the formation of a transient silyl cation intermediate, which then reacts with nucleophiles to form silylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A similar compound with an ethylene backbone instead of a methylene backbone.
N,N,N’,N’-tetramethyl-1,2-diaminoethane: Another related compound with a different backbone structure.
Uniqueness
N,N,N’,N’-tetramethyl-1-silylmethanediamine is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-silylated counterparts. This makes it particularly valuable in applications requiring silylation and protection of functional groups.
Propriétés
Formule moléculaire |
C5H16N2Si |
|---|---|
Poids moléculaire |
132.28 g/mol |
Nom IUPAC |
N,N,N',N'-tetramethyl-1-silylmethanediamine |
InChI |
InChI=1S/C5H16N2Si/c1-6(2)5(8)7(3)4/h5H,1-4,8H3 |
Clé InChI |
DFWJSTNRZNMYAE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(N(C)C)[SiH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


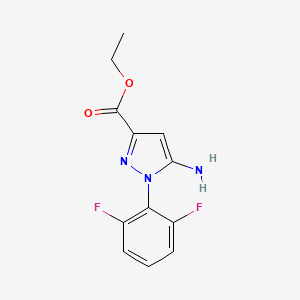
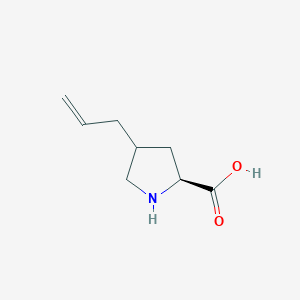
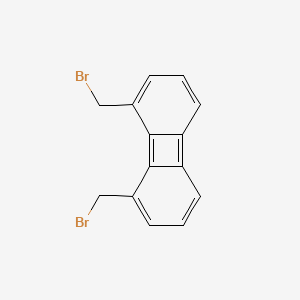

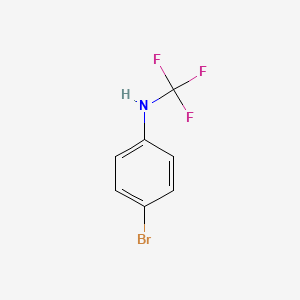
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
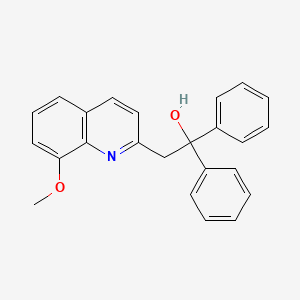
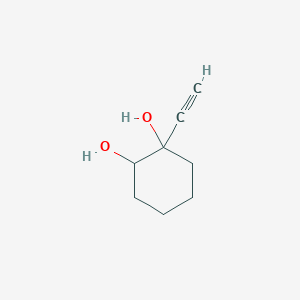
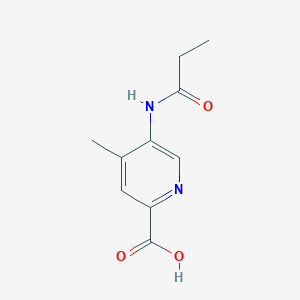
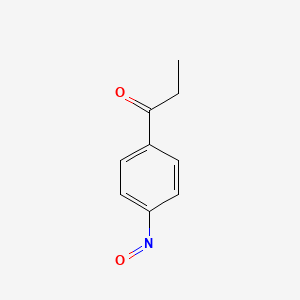
![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)
